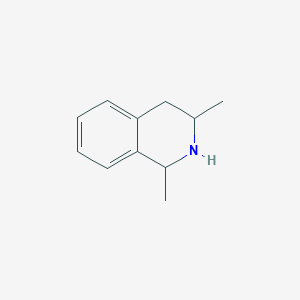

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Propriétés

IUPAC Name |

1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASVVFGGGPJVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923214 | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120086-41-1 | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Route I: Chiral Alaninol as a Stereochemical Template

The synthesis begins with (S)-alaninol (3a ), which undergoes sequential protection, tosylation, and thiophenyl substitution to yield (S)-1-methyl-2-phenylsulfanylethylamine (8a ). Subsequent N-benzylation and oxidation produce sulfoxides (17 , ent-17 ), which undergo Pummerer cyclization upon treatment with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O. This reaction generates 4-phenylsulfanyl-1,3-DiMeTIQ intermediates (26 , ent-26 ), which are desulfurized using NaBH₄–NiCl₂ to afford 2-formyl-1,3-DiMeTIQ (30 , ent-30 ). Final Wolff–Kishner reduction yields enantiopure (1R,3S)- and (1S,3R)-1,3-DiMeTIQ.

Key Data:

Route II: 1-Phenylethylamine for C-1 Chirality Control

(R)-1-Phenylethylamine (4a ) is condensed with acetophenone to form a Schiff base, which undergoes asymmetric alkylation with lateral lithiated o-tolunitrile. The resulting diastereomers are separated via chromatography, reduced with LiAlH₄, and cyclized under acidic conditions to yield 1,3-DiMeTIQ with (1S,3S) and (1R,3R) configurations. This route requires only six steps, offering improved efficiency over Route I.

Key Data:

Sulfinimine-Mediated Asymmetric Synthesis

Diastereoselective Addition to Chiral Sulfinimines

Aryl sulfinimines derived from (R)- or (S)-tert-butanesulfinamide serve as chiral auxiliaries for the addition of lateral lithiated o-tolunitriles. The reaction proceeds with high diastereoselectivity (up to 98:2 dr), governed by the Felkin–Ahn model, to form β-amino nitriles. Sequential methylation, hydrolysis, and borane reduction yield 1,3-DiMeTIQ with defined stereochemistry at C-1 and C-3.

Key Data:

-

Critical Reagents : tert-Butanesulfinamide, MeLi, BH₃·THF

-

Stereochemical Control : (1R,3S) and (1S,3R) via matched pair auxiliaries.

Conformational Analysis and Stereochemical Validation

NMR and CD Spectroscopy for Ring Conformation Determination

The tetrahydroisoquinoline ring adopts a half-chair conformation, with C-1 and C-3 methyl groups dictating axial or equatorial orientations. Nuclear Overhauser effect (NOE) correlations and coupling constants (J = 4.8–5.2 Hz) confirm the cis and trans arrangements of methyl groups. Circular dichroism (CD) spectra reveal quadrant-specific Cotton effects, though helicity predictions require corroboration with computational methods.

Steric Energy Calculations

Molecular mechanics calculations (MM2) indicate that the (1R,3S) isomer favors a conformation with C-1 methyl axial and C-3 methyl equatorial, minimizing A¹,³-strain. The energy difference between axial-equatorial and diequatorial conformers is ~3.7 kcal/mol, consistent with NMR-derived populations.

Comparative Evaluation of Synthetic Routes

| Parameter | Pummerer Route I | Pummerer Route II | Sulfinimine Route |

|---|---|---|---|

| Starting Material | Alaninol | 1-Phenylethylamine | tert-Butanesulfinamide |

| Total Steps | 11 | 6 | 8 |

| Overall Yield | 3% | 15% | 22% |

| Stereoselectivity | >99% ee | >95% de | 98% de |

| Key Advantage | Unambiguous C-3 control | Shorter sequence | High dr via chiral auxiliary |

Practical Considerations and Scalability

Optimization of Pummerer Cyclization

The critical Pummerer step in Route I suffers from moderate yields (~16%) due to competing vinyl sulfide and aldehyde byproducts. Screening Lewis acids (e.g., SnCl₄, TiCl₄) and solvent systems (benzene vs. CH₂Cl₂) improved conversion to 4-phenylsulfanyl-TIQ from 45% to 68%.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: It can undergo N-alkylation reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.

Reduction: Catalytic hydrogenation is typically employed.

Substitution: Alkyl halides are used for N-alkylation reactions.

Major Products Formed

Oxidation: Formation of nitrones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of N-alkylated derivatives.

Applications De Recherche Scientifique

Neuroprotective Effects

1,3-DiMeTIQ has demonstrated potential neuroprotective properties, particularly relevant to conditions such as Alzheimer's disease (AD) and Parkinson's disease. Research indicates that it can:

- Protect neuronal cells from oxidative stress and excitotoxicity.

- Influence dopaminergic and serotonergic pathways crucial for mood regulation and cognitive function .

Behavioral Studies

Studies involving animal models have shown that 1,3-DiMeTIQ can cross the blood-brain barrier and affect behavior under conditions such as chronic ethanol intoxication. Rats treated with this compound exhibited symptoms similar to those observed in ethanol-intoxicated rats, suggesting a complex interaction with central nervous system pathways .

Mechanistic Insights

The compound's biological activities are attributed to several mechanisms:

- Oxidative Stress Reduction : It reduces oxidative stress markers in neuronal cell cultures.

- Cell Viability Enhancement : In vitro studies indicate improved cell viability under neurodegenerative conditions .

Comparative Analysis with Related Compounds

To understand the unique properties of 1,3-DiMeTIQ, a comparison with other tetrahydroisoquinoline derivatives is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Structure | Less potent neuroprotective effects |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Similar effects but less pronounced |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Altered pharmacokinetics and activity |

Therapeutic Potential in Alzheimer's Disease

Recent reviews highlight the potential of tetrahydroisoquinoline derivatives like 1,3-DiMeTIQ in treating Alzheimer's disease. These compounds exhibit significant neuroprotective effects through anti-inflammatory and antioxidative properties that target altered signaling pathways associated with AD . The unique mechanism of action contributes to their biological activities, establishing them as promising candidates for new drug development.

Case Studies and Research Findings

Several case studies have documented the efficacy of 1,3-DiMeTIQ:

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with the central nervous system. It is believed to exert its effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals . Additionally, it may antagonize the glutamatergic system, contributing to its neuroprotective properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Analogues

THIQ derivatives share a core bicyclic structure but differ in substituents, which critically influence their pharmacological and toxicological profiles. Key comparisons include:

Metabolic and Pharmacokinetic Differences

- BBB Penetration : Both 1,3-DiMeTHIQ and 1-MeTHIQ cross the blood-brain barrier (BBB) efficiently, but 1-MeTHIQ exhibits neuroprotective effects, whereas 1,3-DiMeTHIQ causes dopaminergic neuron degeneration .

- 1-MeTHIQ undergoes hydroxylation (forming 4-hydroxy-1-MeTHIQ) and N-methylation, but these metabolites are less toxic . NMTIQ is oxidized by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, analogous to MPTP’s conversion to MPP+ .

Reactivity in Chemical Reactions

Activité Biologique

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1,3-diMeTIQ) is a compound of significant interest in the fields of medicinal chemistry and neurobiology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-diMeTIQ has the molecular formula and is a derivative of tetrahydroisoquinoline. Its structure allows it to interact with various biological pathways, particularly in the central nervous system (CNS).

The biological activity of 1,3-diMeTIQ is influenced by several factors:

- Neuroprotective Effects : Studies suggest that 1,3-diMeTIQ exhibits neuroprotective properties by inhibiting neurotoxic pathways associated with various neurodegenerative diseases. It has been shown to reduce oxidative stress and protect against neuronal cell death.

- Monoamine Oxidase Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function .

- Interaction with Dopaminergic Systems : Research indicates that 1,3-diMeTIQ may modulate dopaminergic signaling pathways, which are crucial in the context of Parkinson's disease and other movement disorders .

Biological Activity Overview

Neurotoxicity Investigation

A significant study explored the formation of 1,3-diMeTIQ as a neurotoxic metabolite resulting from the interaction between amphetamines and acetaldehyde. This research highlighted the compound's potential neurotoxic effects when formed in vivo. The study documented symptoms such as tremors and hypersensitivity in animal models exposed to amphetamines alongside alcohol consumption .

Preventative Effects on Neurodegeneration

Another research project investigated the preventative effects of 1,3-diMeTIQ against neurodegenerative processes induced by toxins. The results indicated that pre-treatment with this compound significantly reduced neuronal damage in models of Parkinson’s disease. This suggests its potential role as a therapeutic agent in preventing neurodegeneration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how are intermediates characterized?

- Methodological Answer : A widely used synthesis involves phenethylamine as the starting material, proceeding through acetylation (with acetyl chloride), cyclization (using polyphosphoric acid, PPA), and reduction (with potassium borohydride). Key intermediates and the final product are typically characterized via spectroscopy to confirm structural integrity and purity . Alternative methods may employ spiroheterocyclic frameworks or substituted tetrahydroisoquinoline precursors, with structural validation using X-ray crystallography or mass spectrometry .

Q. How do solvent and pH conditions influence the stability of tetrahydroisoquinoline derivatives during synthesis?

- Methodological Answer : Solvents like DMSO can accelerate spontaneous cyclization or decomposition reactions. For example, in DMSO, peptides containing tetrahydroisoquinoline residues undergo 2,5-dioxopiperazine formation via first-order kinetics. pH adjustments (e.g., buffered aqueous solutions) are critical to stabilize intermediates, particularly in reactions involving acid-sensitive functional groups like tertiary amines .

Q. What spectroscopic techniques are essential for distinguishing stereoisomers in substituted tetrahydroisoquinolines?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral columns) combined with circular dichroism (CD) spectroscopy is standard for resolving enantiomers. For diastereomers, coupling constants and NOESY experiments help assign spatial configurations. X-ray crystallography provides definitive stereochemical proof for crystalline derivatives .

Advanced Research Questions

Q. How can stereoselective synthesis of polycyclic lactams from tetrahydroisoquinoline precursors be optimized?

- Methodological Answer : Domino ring-closure reactions using 1-substituted tetrahydroisoquinoline diamines and γ/δ-oxo acids yield tetra- or pentacyclic lactams. Stereoselectivity is controlled by side-chain substituents (e.g., methyl or aryl groups) and reaction conditions (temperature, solvent polarity). Computational modeling (e.g., semiempirical PM6 methods) predicts diastereomeric ratios, guiding experimental optimization .

Q. What experimental strategies reconcile contradictory findings on methylated tetrahydroisoquinolines as neuroprotectants versus neurotoxins?

- Methodological Answer : Dose- and context-dependent effects must be systematically tested. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) shows neuroprotection in MPTP-induced Parkinsonism models by inhibiting oxidative stress, while its N-methylated derivatives (e.g., N-methyl-salsolinol) act as dopaminergic neurotoxins. In vitro enzyme assays (e.g., N-methyltransferase activity) and in vivo microdialysis can clarify metabolic pathways and thresholds for toxicity .

Q. How do photocatalytic systems enable selective semi-dehydrogenation of tetrahydroisoquinolines?

- Methodological Answer : Noble metal-free catalysts like MoS/ZnInS drive acceptorless dehydrogenation under visible light. The oxidative potential of the catalyst’s valence band must align closely with the substrate’s first oxidation potential (+1.01 V vs. NHE for 1,2,3,4-tetrahydroisoquinoline). Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) monitor intermediate formation, while DFT calculations model charge-transfer mechanisms .

Q. What structural modifications enhance the bradycardic activity of tetrahydroisoquinoline derivatives targeting I channels?

- Methodological Answer : Introducing 1-oxo groups and optimizing substituents on the tetrahydroisoquinoline ring (e.g., 6,7-dimethoxy) improve affinity for pacemaker cell I channels. In vivo efficacy is validated via electrophysiological assays (e.g., patch-clamp on guinea pig sinoatrial cells) and hemodynamic profiling in anesthetized rats. Structure-activity relationship (SAR) studies prioritize analogs with minimal blood pressure effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.